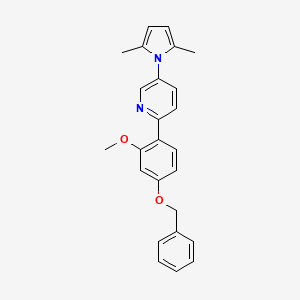
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxy and methoxy-substituted phenyl ring, followed by the introduction of the pyridine and pyrrole moieties. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2-(4-Benzyloxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
The unique combination of benzyloxy, methoxy, and pyrrole groups in 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine distinguishes it from similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-2-(2-methoxy-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C25H24N2O2/c1-18-9-10-19(2)27(18)21-11-14-24(26-16-21)23-13-12-22(15-25(23)28-3)29-17-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |
InChI Key |
VZBJQZBNRJLOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


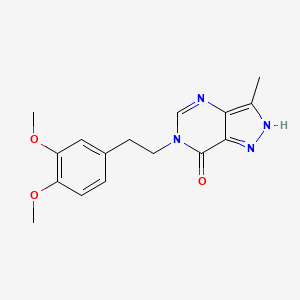
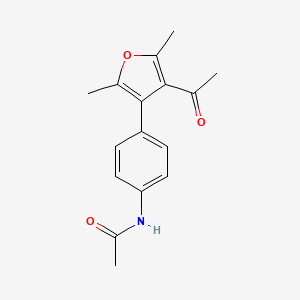
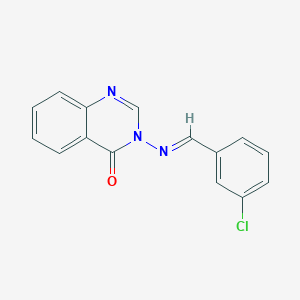
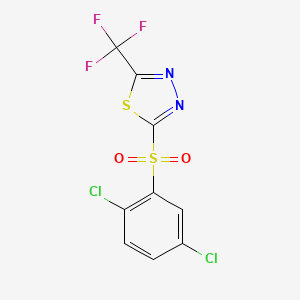
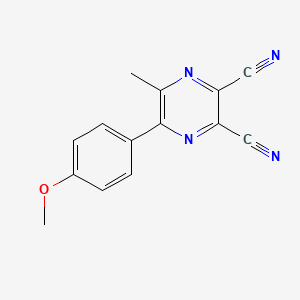

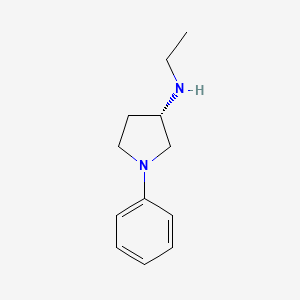


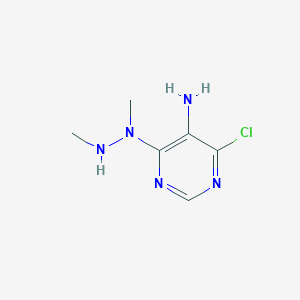
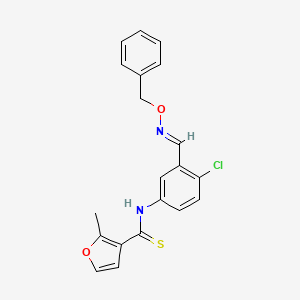
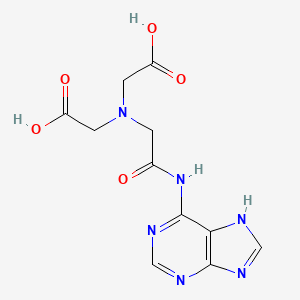
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
